molecular formula C13H9NO4 B8196733 2-(Pyridin-3-yl)terephthalic acid

2-(Pyridin-3-yl)terephthalic acid

Cat. No.: B8196733
M. Wt: 243.21 g/mol
InChI Key: KDMFSJJKJPNLJL-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)terephthalic acid is an organic compound with the molecular formula C13H9NO4 It is a derivative of terephthalic acid where one of the hydrogen atoms on the benzene ring is replaced by a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)terephthalic acid typically involves the reaction of terephthalic acid with a pyridine derivative. One common method is the Suzuki coupling reaction, where terephthalic acid is reacted with 3-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)terephthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(Pyridin-3-yl)terephthalic acid has several scientific research applications:

    Materials Science: It can be used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

    Medicinal Chemistry: The compound’s structure allows it to be used in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: It can be used as a ligand in the study of protein-ligand interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)terephthalic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Terephthalic Acid: The parent compound, which lacks the pyridine ring.

    2-(Pyridin-4-yl)terephthalic Acid: A similar compound where the pyridine ring is attached at the 4-position instead of the 3-position.

    2-(Pyridin-2-yl)terephthalic Acid: Another isomer with the pyridine ring attached at the 2-position.

Uniqueness

2-(Pyridin-3-yl)terephthalic acid is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and binding properties. This positional isomerism can result in different physical and chemical properties compared to its isomers, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-pyridin-3-ylterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)8-3-4-10(13(17)18)11(6-8)9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMFSJJKJPNLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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